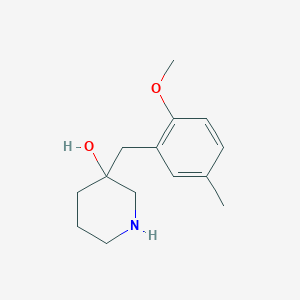![molecular formula C10H16ClF2NO2 B13545796 10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride](/img/structure/B13545796.png)
10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,10-Difluoro-8-azabicyclo[431]decane-1-carboxylic acid hydrochloride is a synthetic compound known for its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a cyclization reaction, often involving a nitrogen-containing precursor.
Introduction of the difluoro groups: Fluorination reactions are employed to introduce the difluoro groups at the desired positions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, typically through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
化学反应分析
Types of Reactions
10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction: The bicyclic core can be oxidized or reduced to form different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the hydrochloride salt.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the bicyclic core.
科学研究应用
10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride has several scientific research applications:
Medicinal chemistry: It is explored as a potential scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Organic synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological studies: It is used in studies to understand the interaction of bicyclic compounds with biological targets.
Industrial applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用机制
The mechanism of action of 10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoro groups and the bicyclic core play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
10-Azabicyclo[4.3.1]decane: A related compound without the difluoro groups.
8-Azabicyclo[4.3.1]decane-1-carboxylic acid: Similar structure but lacks the difluoro groups.
10,10-Difluoro-8-azabicyclo[4.3.1]decane: Lacks the carboxylic acid group.
Uniqueness
The presence of both the difluoro groups and the carboxylic acid group in 10,10-difluoro-8-azabicyclo[431]decane-1-carboxylic acid hydrochloride makes it unique compared to its analogs
属性
分子式 |
C10H16ClF2NO2 |
|---|---|
分子量 |
255.69 g/mol |
IUPAC 名称 |
10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H15F2NO2.ClH/c11-10(12)7-3-1-2-4-9(10,8(14)15)6-13-5-7;/h7,13H,1-6H2,(H,14,15);1H |
InChI 键 |
FAUKGDBHANPJLJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CNCC(C1)C2(F)F)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


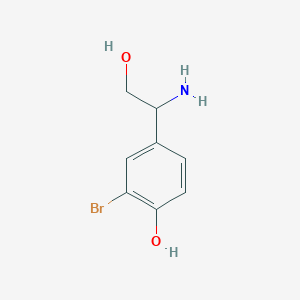
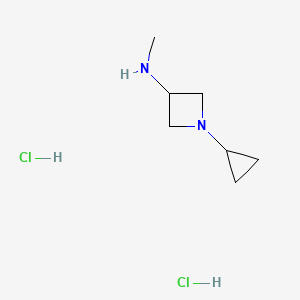

![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylicacid](/img/structure/B13545729.png)

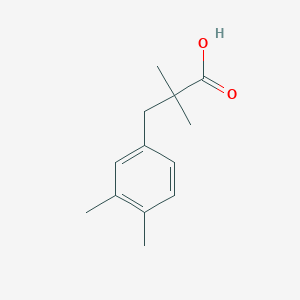
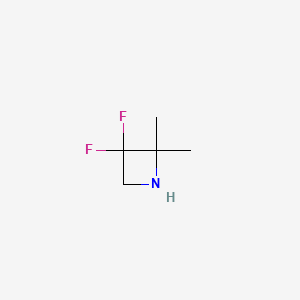
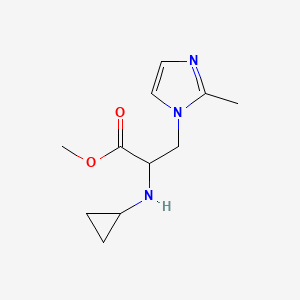


![1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13545786.png)
![2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13545791.png)

